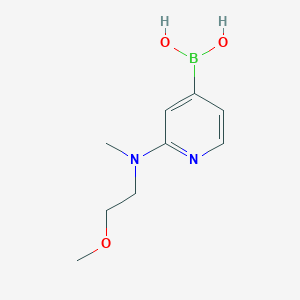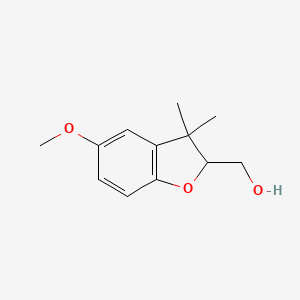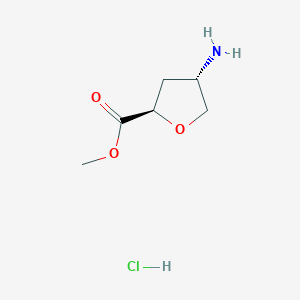
2,5-Dibromo-3-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a derivative of phenol, where two bromine atoms are substituted at the 2nd and 5th positions, and a methoxy group is substituted at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-methoxyphenol typically involves the bromination of 3-methoxyphenol. One common method includes the acetylation of 3-methoxyphenol to protect the phenolic hydroxyl group, followed by bromination using bromine in the presence of a catalyst such as iron powder. The final step involves deacetylation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromo-3-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can modify the bromine atoms.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a catalyst like iron powder.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Applications De Recherche Scientifique
2,5-Dibromo-3-methoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antioxidant and its ability to scavenge free radicals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3-methoxyphenol involves its interaction with various molecular targets. Its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the free radicals through resonance .
Comparaison Avec Des Composés Similaires
2,5-Dibromo-3-methoxyphenol can be compared with other similar compounds such as:
2,5-Dibromo-3-methylthiophene: This compound also undergoes substitution reactions and has been studied for its biological activities.
4,6-Dibromo-2-(3,5-dimethylphenylimino)methyl-3-methoxyphenol: This compound has been synthesized and characterized for its radical scavenging activities.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other brominated phenols.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, and its potential biological activities warrant further investigation.
Propriétés
Formule moléculaire |
C7H6Br2O2 |
|---|---|
Poids moléculaire |
281.93 g/mol |
Nom IUPAC |
2,5-dibromo-3-methoxyphenol |
InChI |
InChI=1S/C7H6Br2O2/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3,10H,1H3 |
Clé InChI |
HJJQVFYXRQNJLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,4'-Bis-trifluoromethyl]bis[(2,4-difluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900902.png)
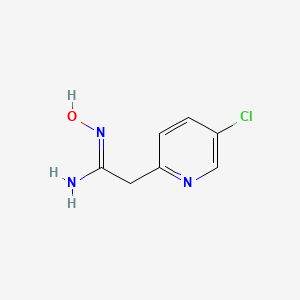
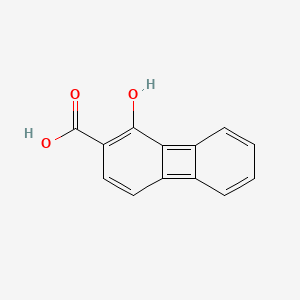
![3-(Trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13900927.png)
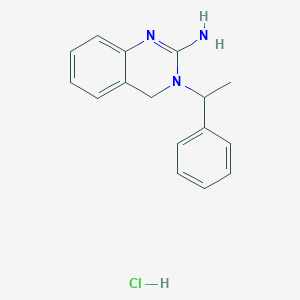
![5-(chloromethyl)-4-[(4-methylthiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13900948.png)


![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)
